molecular formula C7H10F2N2O B13012537 (R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Katalognummer: B13012537
Molekulargewicht: 176.16 g/mol
InChI-Schlüssel: OCOYKQGMTQTMEH-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multistep processes that include cyclization reactions. One common method involves the condensation of appropriate precursors under controlled conditions to form the desired pyrazine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its unique structure allows it to modulate specific biological pathways .

Industry

In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications .

Wirkmechanismus

The mechanism of action of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one stands out due to its unique difluoro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar heterocycles .

Eigenschaften

Molekularformel

C7H10F2N2O

Molekulargewicht

176.16 g/mol

IUPAC-Name

(8aR)-7,7-difluoro-2,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H10F2N2O/c8-7(9)3-5-6(12)10-1-2-11(5)4-7/h5H,1-4H2,(H,10,12)/t5-/m1/s1

InChI-Schlüssel

OCOYKQGMTQTMEH-RXMQYKEDSA-N

Isomerische SMILES

C1CN2CC(C[C@@H]2C(=O)N1)(F)F

Kanonische SMILES

C1CN2CC(CC2C(=O)N1)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.